molecular formula C16H26O6 B3350024 MMA nBA MAA CAS No. 25035-69-2

MMA nBA MAA

Cat. No. B3350024
M. Wt: 314.37 g/mol
InChI Key: DNBZRBSJOJZJKV-UHFFFAOYSA-N
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Patent
US05677380

Procedure details

Into a 1 l four-necked flask, 8.0 g of acrylic acid, 13.5 g of n-butyl acrylate, 28.5 g of methyl methacrylate, 10.0 g of 2,2'-azobisisobutylonitrile (AIBN), 5.0 g of n-dodecylmercaptan and 500 ml of dioxane were charged, dissolved and stirred. Then, stirring was continued under a nitrogen stream at 70° C. for 6 hours. The reaction solution was put into n-hexane to precipitate the resin. Purification with tetrahydrofuran/n-hexane was repeated, followed by vacuum drying at 40° C. to obtain a resin powder. The obtained amount was 43.0 g. The weight average molecular weight as measured by GPC was 15,000 as calculated as polystyrene; the glass transition temperature (Tg) was 53° C.; and the acid value calculated after titration by means of a potentiometer was 60. 25 g of a methacrylic acid/n-butyl acrylate/methyl methacrylate copolymer thus obtained, 4.5 g of a melamine-type heat-curing agent (hexamethoxymethylolmelamine, CYMEL (trademark) 303, manufactured by Mitsui Cyanamid) and 75 g of diethylene glycol dimethyl ether were mixed and dissolved, followed by filtration with a 0.2 μm filter to obtain a planarizing material solution.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2'-azobisisobutylonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C=C.[C:6]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:9])[CH:7]=[CH2:8].[C:15]([O:20][CH3:21])(=[O:19])[C:16]([CH3:18])=[CH2:17].C(S)CCCCCCCCCCC>CCCCCC.O1CCOCC1>[C:15]([OH:20])(=[O:19])[C:16]([CH3:18])=[CH2:17].[C:6]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:9])[CH:7]=[CH2:8].[C:15]([O:20][CH3:21])(=[O:19])[C:16]([CH3:18])=[CH2:17] |f:6.7.8|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
28.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
2,2'-azobisisobutylonitrile
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
Then, stirring
CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to precipitate the resin
CUSTOM
Type
CUSTOM
Details
Purification with tetrahydrofuran/n-hexane
CUSTOM
Type
CUSTOM
Details
drying at 40° C.
CUSTOM
Type
CUSTOM
Details
to obtain a resin powder
CUSTOM
Type
CUSTOM
Details
was 53° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)O.C(C=C)(=O)OCCCC.C(C(=C)C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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